molecular formula C31H39ClN2O6 B12377200 Squalene synthase-IN-2

Squalene synthase-IN-2

Cat. No.: B12377200
M. Wt: 571.1 g/mol
InChI Key: CJHFRTFWDPUFCC-APLXEUBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Squalene synthase-IN-2 is a potent inhibitor of squalene synthase, an enzyme that plays a crucial role in the biosynthesis of sterols, including cholesterol. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and other cholesterol-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of squalene synthase-IN-2 typically involves the condensation of specific precursor molecules under controlled conditions. The process often requires the use of catalysts and specific reagents to facilitate the formation of the desired compound. Detailed synthetic routes can vary, but they generally involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound. These methods can be optimized to enhance yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Squalene synthase-IN-2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced biological activity or stability .

Scientific Research Applications

Squalene synthase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of sterols and other related compounds. In biology, it serves as a tool to investigate the role of squalene synthase in cellular processes. In medicine, this compound is being explored for its potential to treat hypercholesterolemia and other cholesterol-related disorders. Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs .

Mechanism of Action

Squalene synthase-IN-2 exerts its effects by inhibiting the activity of squalene synthase, an enzyme involved in the mevalonate pathway. This inhibition prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing the synthesis of sterols, including cholesterol. The molecular targets of this compound include the active site of the enzyme, where it binds and blocks the catalytic activity. This inhibition can lead to a decrease in cholesterol levels and has potential therapeutic benefits for conditions related to cholesterol metabolism .

Comparison with Similar Compounds

Squalene synthase-IN-2 can be compared with other squalene synthase inhibitors, such as zaragozic acids and other synthetic inhibitors. While these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and potency. Similar compounds include zaragozic acid A, zaragozic acid B, and other synthetic inhibitors that target the same enzyme .

Conclusion

This compound is a significant compound with diverse applications in scientific research and potential therapeutic uses. Its ability to inhibit squalene synthase makes it a valuable tool for studying cholesterol biosynthesis and developing treatments for cholesterol-related disorders. The compound’s unique properties and effectiveness set it apart from other similar inhibitors, highlighting its importance in the field of biochemistry and pharmacology.

Properties

Molecular Formula

C31H39ClN2O6

Molecular Weight

571.1 g/mol

IUPAC Name

(1S,3R)-3-[(10S)-13-chloro-2-(2,2-dimethylpropyl)-10-(2-methoxyphenyl)-3,5-dioxo-9-oxa-2,6-diazabicyclo[9.4.0]pentadeca-1(11),12,14-trien-6-yl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C31H39ClN2O6/c1-31(2,3)19-34-25-13-12-21(32)17-24(25)29(23-10-5-6-11-26(23)39-4)40-15-14-33(27(35)18-28(34)36)22-9-7-8-20(16-22)30(37)38/h5-6,10-13,17,20,22,29H,7-9,14-16,18-19H2,1-4H3,(H,37,38)/t20-,22+,29+/m0/s1

InChI Key

CJHFRTFWDPUFCC-APLXEUBXSA-N

Isomeric SMILES

CC(C)(C)CN1C(=O)CC(=O)N(CCO[C@@H](C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)[C@@H]4CCC[C@@H](C4)C(=O)O

Canonical SMILES

CC(C)(C)CN1C(=O)CC(=O)N(CCOC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)C4CCCC(C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.